molecular formula C15H13NO3 B1335254 (Benzoylamino)(phenyl)acetic acid CAS No. 74536-43-9

(Benzoylamino)(phenyl)acetic acid

Cat. No.: B1335254
CAS No.: 74536-43-9
M. Wt: 255.27 g/mol
InChI Key: ACDLFRQZDTZESK-UHFFFAOYSA-N
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Description

(Benzoylamino)(phenyl)acetic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a benzoylamino group and a phenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzoylamino)(phenyl)acetic acid typically involves the reaction of benzoyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzoyl ester, which then undergoes hydrolysis to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like dichloromethane

    Catalyst: Base catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Benzoylamino)(phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoylformic acid, while reduction with lithium aluminum hydride can produce benzylamine.

Scientific Research Applications

(Benzoylamino)(phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzoylamino)(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the benzoylamino group.

    Benzoylformic acid: Contains a benzoyl group but differs in the position of functional groups.

    Benzylamine: Similar structure but contains an amine group instead of a carboxylic acid.

Uniqueness

(Benzoylamino)(phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

2-benzamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLFRQZDTZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403128
Record name (benzoylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74536-43-9
Record name (benzoylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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